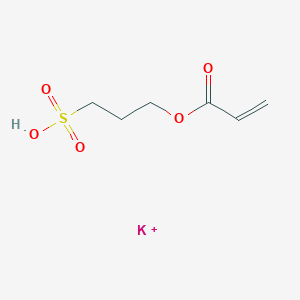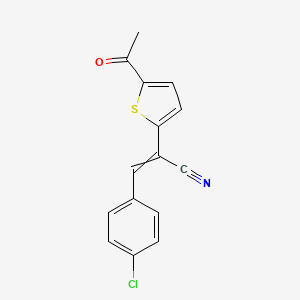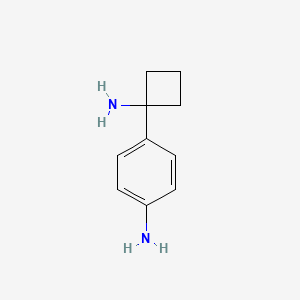
4-(1-Aminocyclobutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2. It consists of an aniline group attached to a cyclobutyl ring, which is further substituted with an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of nitroaniline derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Nitroaniline derivatives.
Reduction: Aminocyclobutyl derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminocyclobutyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 4-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Aminocyclopropyl)aniline
- 4-(1-Aminocyclopentyl)aniline
- 4-(1-Aminocyclohexyl)aniline
Comparison: 4-(1-Aminocyclobutyl)aniline is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(1-aminocyclobutyl)aniline |
InChI |
InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2 |
InChI-Schlüssel |
UFMAIZCBMHYMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
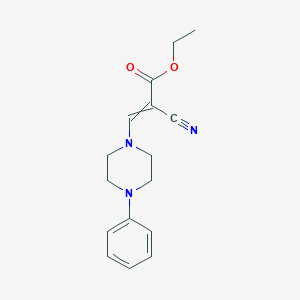
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)

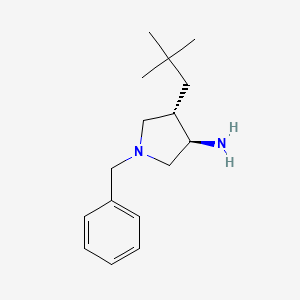
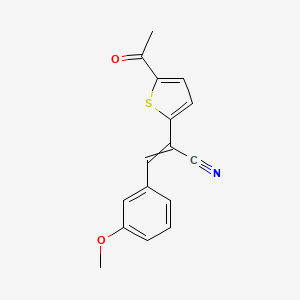
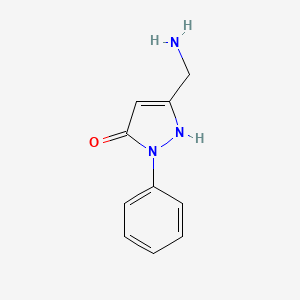
![Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)
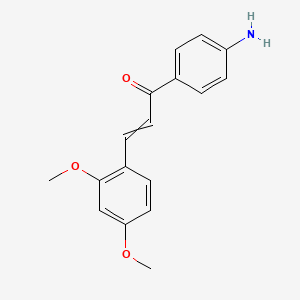
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727584.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727590.png)
![1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B11727601.png)
